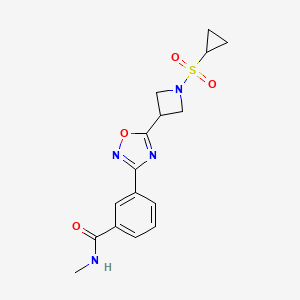

3-(5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

Description

Properties

IUPAC Name |

3-[5-(1-cyclopropylsulfonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-17-15(21)11-4-2-3-10(7-11)14-18-16(24-19-14)12-8-20(9-12)25(22,23)13-5-6-13/h2-4,7,12-13H,5-6,8-9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCAASOVXZCRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Cyclopropylsulfonyl Group : This step often involves sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.

- Formation of the Oxadiazole Ring : Cyclization reactions involving hydrazides and carboxylic acids or their derivatives are used.

- Attachment of the N-methylbenzamide Group : This is generally accomplished through coupling reactions with N-methylbenzoyl chloride.

The molecular formula for this compound is with a molecular weight of 350.40 g/mol .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors, potentially involving:

- Enzyme Inhibition : The compound may inhibit certain enzymes relevant to disease processes.

- Receptor Modulation : It may modulate receptor activity, influencing various signaling pathways.

Further research is necessary to clarify these mechanisms and identify specific biological targets .

Biological Evaluation

Recent studies have highlighted the potential cytotoxic effects of similar compounds containing oxadiazole moieties. For instance, compounds with oxadiazole rings have been evaluated for their anti-proliferative activities against various cancer cell lines. In particular:

- Cytotoxicity : Compounds structurally related to this compound have shown promising cytotoxic effects against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells .

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound A | MCF-7 | 95% |

| Compound B | A549 | 77% |

| This compound | TBD | TBD |

Case Studies

A case study involving related oxadiazole derivatives demonstrated significant growth inhibition in cancer cell lines. One derivative showed over 90% inhibition on MCF-7 cells compared to standard chemotherapy agents like cisplatin . This suggests that the oxadiazole scaffold may enhance the cytotoxic potential of these compounds.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other oxadiazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound X | Oxadiazole + Sulfonamide | High cytotoxicity against MCF-7 |

| Compound Y | Oxadiazole + Benzamide | Moderate inhibition in A549 |

| This compound | Unique sulfonic group | TBD |

Comparison with Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of structurally related compounds reveals critical variations in substituents and their implications:

Pharmacological and Physicochemical Properties

- Metabolic Stability: The sulfonyl group in the target compound resists oxidative metabolism compared to ethylamino () or carbonyl () groups .

- Solubility: Azetidine and N-methylbenzamide balance lipophilicity, whereas dimethylaminoethyl () or HCl salts () prioritize solubility .

- Target Affinity: The rigid azetidine may improve binding specificity versus flexible ethylamino chains. Quinolinone-containing analogues () could target different enzymes (e.g., topoisomerases) .

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and azetidine moieties in this compound?

The synthesis of the 1,2,4-oxadiazole core can be achieved via cyclization reactions between amidoximes and carboxylic acid derivatives under catalytic conditions. For example, coupling 3-(methylsulfanyl)benzamide derivatives with hydroxylamine hydrochloride in ethanol, followed by cyclization with activated carbonyl groups, has been effective for analogous oxadiazoles . The azetidine ring can be synthesized using sulfonylation of azetidin-3-amine precursors with cyclopropylsulfonyl chloride, requiring careful control of reaction stoichiometry and temperature to avoid side reactions. Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) are critical to preserve amine functionality during multi-step syntheses .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions and stereochemistry. For instance, coupling constants in the azetidine ring (e.g., Hz for axial protons) and deshielded aromatic protons in the benzamide moiety provide diagnostic signals .

- X-ray Crystallography : Single-crystal studies resolve ambiguous stereoelectronic effects, such as the conformation of the cyclopropylsulfonyl group relative to the azetidine plane. Data-to-parameter ratios > 10:1 ensure accuracy .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] with < 2 ppm error) .

Intermediate: How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC-UV, focusing on hydrolysis of the oxadiazole ring or sulfonamide bonds. For example, oxadiazoles are prone to acidic hydrolysis, forming amidoxime intermediates .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C suggests thermal stability for storage) .

Intermediate: What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?

- Kinase Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant kinases (e.g., EGFR, JAK2). IC values are calculated using dose-response curves (0.1–100 µM). Include controls like staurosporine for validation .

- Cellular Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results with structurally similar derivatives (e.g., 3-(4-bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole) to identify substituent-dependent trends .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

- Scaffold Modifications : Replace the cyclopropylsulfonyl group with alternative sulfonamides (e.g., phenylsulfonyl) to probe steric and electronic effects on target binding. Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets .

- Bioisosteric Replacements : Substitute the 1,2,4-oxadiazole with 1,3,4-thiadiazole or triazole rings to assess heterocycle flexibility. For example, thiadiazole derivatives exhibit enhanced π-π stacking in enzyme active sites .

- Pharmacokinetic Profiling : Measure logP (HPLC-based) and metabolic stability in liver microsomes to correlate lipophilicity with oral bioavailability .

Advanced: How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- ADME/Tox Profiling : Evaluate plasma protein binding (equilibrium dialysis) and CYP450 inhibition (fluorometric assays) to identify bioavailability bottlenecks. Poor solubility (>50 µg/mL in PBS) may necessitate formulation strategies (e.g., nanocrystal dispersion) .

- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide formation) that may reduce target engagement. Compare with in silico predictions (e.g., MetaSite) .

Advanced: What experimental controls are critical when analyzing off-target effects in animal models?

- Vehicle Controls : Administer DMSO or cyclodextrin solutions to distinguish compound-specific effects from solvent toxicity .

- Positive/Negative Controls : Include reference inhibitors (e.g., imatinib for kinase studies) and genetic knockouts (e.g., CRISPR/Cas9-modified models) to validate target specificity .

- Tissue Histopathology : Perform H&E staining on liver and kidney sections to assess organ-specific toxicity unrelated to primary mechanisms .

Advanced: How can computational methods enhance mechanistic understanding of this compound’s activity?

- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify stable binding poses and key residue interactions (e.g., hydrogen bonds with azetidine nitrogen) .

- QSAR Modeling : Train models using descriptors like polar surface area (PSA) and topological torsion to predict bioactivity across chemical libraries. Validate with leave-one-out cross-validation (R > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.